REACTION_CXSMILES
|
N1CCCCC1.Br[C:8]1[S:9][CH:10]=[CH:11][CH:12]=1.[CH3:13][Si:14]([C:17]#[CH:18])([CH3:16])[CH3:15]>CCCCC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:9]1[CH:10]=[CH:11][CH:12]=[C:8]1[C:18]#[C:17][Si:14]([CH3:16])([CH3:15])[CH3:13] |^1:28,30,49,68|
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
|
3.21 g
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Type
|
reactant
|
Smiles
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BrC=1SC=CC1
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Name
|
|
Quantity
|
2.13 g
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Type
|
reactant
|
Smiles
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C[Si](C)(C)C#C
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Name
|
|
Quantity
|
0.03 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
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CuI
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Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
0.015 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated at the reflux temperature for 45 min.
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Duration
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45 min
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with pentane (2×20 mL)
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Type
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WASH
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Details
|
The organic layers were washed with a saturated NH4Cl solution (4 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
a 3M HCl solution (4 mL), dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C#C[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.79 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |